Benzoic acid, 4-hydroxy-, diphenylsilylene ester
Description
Systematic IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-[(2-carboxy-5-hydroxyphenyl)-diphenylsilyl]-4-hydroxybenzoic acid . This name reflects the connectivity of the diphenylsilyl group (–SiPh₂) to the 2-carboxy-5-hydroxyphenyl moiety, which is further bonded to a second 4-hydroxybenzoic acid unit. The numbering prioritizes the carboxylic acid groups and hydroxyl substituents on the aromatic rings, ensuring unambiguous identification of substituent positions.
Synonyms for this compound include:
The CAS Registry Number 129459-90-1 serves as a unique identifier in chemical databases, while the SMILES notation C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)O)C(=O)O)C4=C(C=CC(=C4)O)C(=O)O provides a standardized representation of its atomic connectivity.
Molecular Formula and Weight Analysis
The molecular formula C₂₆H₂₀O₆Si indicates the presence of 26 carbon, 20 hydrogen, 6 oxygen, and 1 silicon atom. A detailed elemental composition is as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 26 | 12.01 | 312.26 |
| H | 20 | 1.008 | 20.16 |
| O | 6 | 16.00 | 96.00 |
| Si | 1 | 28.09 | 28.09 |
| Total | 456.51 |
The calculated molecular weight of 456.51 g/mol aligns with experimental values reported as 456.5 g/mol . Minor discrepancies between theoretical and observed masses are attributable to isotopic variations or measurement precision.
Stereochemical Features of the Diphenylsilylene Group
The diphenylsilylene group (–SiPh₂) introduces distinct stereochemical considerations due to silicon’s tetrahedral bonding geometry. In this compound, the silicon atom forms σ-bonds with:
The resulting tetrahedral arrangement imposes steric constraints, particularly between the ortho-hydrogens of the phenyl rings and the adjacent ester oxygen atoms. Computational models suggest a dihedral angle of ~90° between the planes of the two phenyl groups, minimizing steric clashes while maintaining conjugation with the aromatic systems.
The ester oxygen atoms adopt a syn-periplanar orientation relative to the silicon center, facilitating resonance stabilization between the silicon-oxygen bonds and the carboxylate groups. This configuration enhances the compound’s stability against hydrolysis compared to aliphatic silyl esters.
Non-bonded interactions further influence the stereochemistry:
- π-π stacking between phenyl rings and the hydroxybenzoate aromatic systems
- Hydrogen bonding between the phenolic –OH groups and ester oxygens.
These interactions restrict free rotation around the Si–O bonds, resulting in a rigid, planar architecture that dominates the compound’s solid-state packing and solution-phase conformational preferences.
Properties
CAS No. |
129459-90-1 |
|---|---|
Molecular Formula |
C26H20O6Si |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[(2-carboxy-5-hydroxyphenyl)-diphenylsilyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C26H20O6Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16,27-28H,(H,29,30)(H,31,32) |
InChI Key |
YLEZKNYJBHJHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)O)C(=O)O)C4=C(C=CC(=C4)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenylsilylene 4-hydroxybenzoate typically involves the reaction of diphenyldichlorosilane with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond between the silicon and the carboxyl group of 4-hydroxybenzoic acid. The reaction is usually conducted under an inert atmosphere to prevent the hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
Industrial production of diphenylsilylene 4-hydroxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diphenylsilylene 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The silicon center can be oxidized to form silanols or siloxanes.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups attached to the silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Diphenylsilylene 4-hydroxybenzoate has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Used in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of diphenylsilylene 4-hydroxybenzoate involves its ability to form stable bonds with various functional groups. The silicon center can interact with different molecular targets, facilitating the formation of complex structures. The pathways involved include the formation of ester bonds and the substitution of phenyl groups.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs .
Physicochemical Properties
- Lipophilicity : The diphenylsilylene group increases LogP values (~4.0) compared to methyl (LogP 1.96) or benzyl (LogP 3.12) esters, suggesting enhanced membrane permeability .
- Synthetic Complexity : Silyl esters require specialized synthesis routes, as seen in high-yield protocols for related compounds (e.g., 98% yield for 4-dodecyl-benzoic acid methyl ester) , whereas alkyl esters are simpler to prepare .
Research Findings and Challenges
- Stability vs.
- Chromatographic Separation : Alkyl esters (e.g., methyl and propyl parabens) are separable via ion-pair chromatography , but silyl esters may require advanced methods due to their bulkier structure.
- Synthetic Feasibility : High-yield routes for related esters (e.g., 95–98% for dodecyl-benzoic acid methyl ester ) suggest scalable production, but silylation demands specialized reagents.
Biological Activity
Benzoic acid derivatives, particularly those modified with silyl groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound benzoic acid, 4-hydroxy-, diphenylsilylene ester is a notable example, exhibiting potential therapeutic properties. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHOSi
- Molecular Weight : 302.41 g/mol
The synthesis typically involves the esterification of 4-hydroxybenzoic acid with diphenylsilylene chloride under controlled conditions. The reaction can be catalyzed by various agents such as pyridine or DMAP (4-Dimethylaminopyridine), which enhance the yield and selectivity of the product.
1. Antimicrobial Properties
Research indicates that benzoic acid derivatives possess significant antimicrobial activity against various pathogens. For instance, studies have shown that modifications to the benzoic acid structure can enhance its efficacy against Gram-positive and Gram-negative bacteria.
- Case Study : A study published in Organic Chemistry demonstrated that certain benzoate esters exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
Benzoic acid derivatives have also been investigated for their anti-inflammatory properties. The inhibition of the soluble epoxide hydrolase (sEH) enzyme has been linked to reduced inflammation and pain management.
- Research Findings : In vitro assays indicated that compounds similar to this compound showed up to 72% inhibition of sEH at concentrations as low as 1 nM . This suggests potential applications in treating inflammatory diseases.
3. Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. Studies have shown that benzoate esters can scavenge free radicals effectively.
- Experimental Results : A series of experiments indicated that the diphenylsilylene modification significantly improved the radical scavenging activity compared to unmodified benzoic acid .
Table 1: Biological Activity Overview
| Biological Activity | Test Organism/Target | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | - |
| Antimicrobial | Escherichia coli | 70 | - |
| sEH Inhibition | Human sEH enzyme | - | 72% |
| Antioxidant Activity | DPPH Radical Scavenging | - | Significant |
Q & A
Q. What are the recommended synthetic routes for preparing benzoic acid, 4-hydroxy-, diphenylsilylene ester, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves silylation of 4-hydroxybenzoic acid using diphenylsilyl chloride or analogous reagents under anhydrous conditions. Catalysts such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often employed to enhance reactivity. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and a UV lamp for visualization. Optimization includes controlling moisture levels (e.g., using molecular sieves) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to silylating agent). Post-synthesis purification is achieved via column chromatography with hexane/ethyl acetate gradients .
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (in CDCl or DMSO-d) confirm the esterification and silyl group integration. For example, the diphenylsilyl group shows aromatic protons at δ 7.4–7.6 ppm and Si–O resonance near δ 1.2–1.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 348.12 for CHOSi) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phases and UV detection at 254 nm ensure purity (>98%) .
Advanced Research Questions
Q. How does hydrolytic stability of this silyl ester vary under different pH conditions, and what degradation pathways are observed?
- Methodological Answer : Hydrolysis studies are conducted in buffered solutions (pH 2–12) at 25–60°C. Samples are analyzed via HPLC at intervals (0, 24, 48 hrs). Degradation follows pseudo-first-order kinetics, with accelerated breakdown in alkaline conditions (pH >10) due to nucleophilic attack on the Si–O bond. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products like 4-hydroxybenzoic acid and diphenylsilanol. Stability is enhanced in non-polar solvents (e.g., toluene) .
Q. What computational approaches predict the reactivity of this compound in silico, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) model the ester’s electronic structure, focusing on Si–O bond dissociation energy (~85 kcal/mol) and frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV). Computational results correlate with experimental hydrolysis rates and NMR chemical shifts. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .
Key Research Findings
- Synthetic Efficiency : Optimized silylation yields >85% under anhydrous conditions with TEA catalysis .
- Stability : Half-life in pH 7 buffer at 25°C is >14 days, dropping to <48 hrs at pH 12 .
- Computational Insights : DFT predicts higher electrophilicity at the carbonyl group, aligning with esterase enzyme interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
